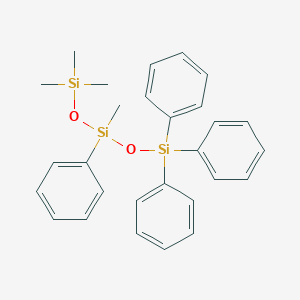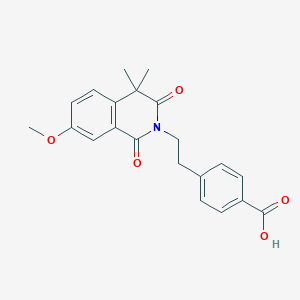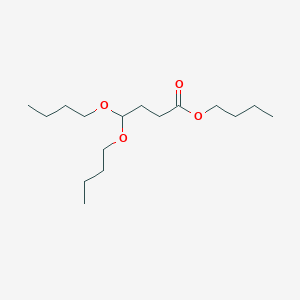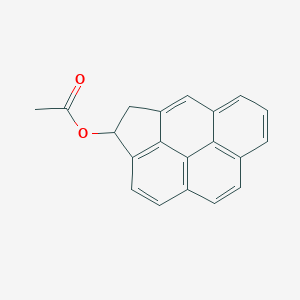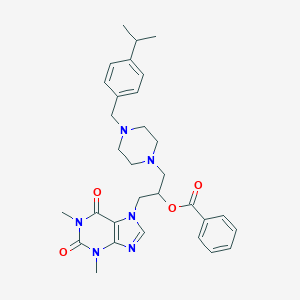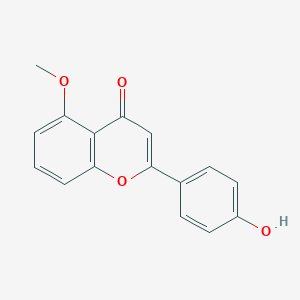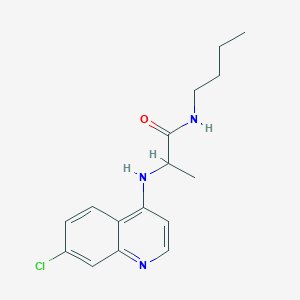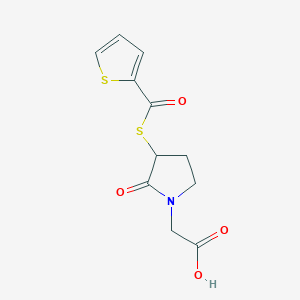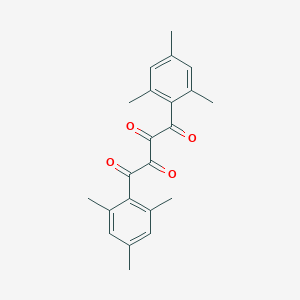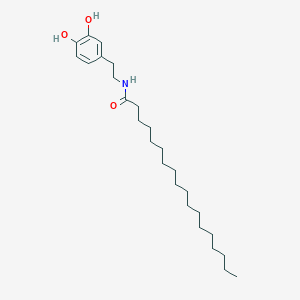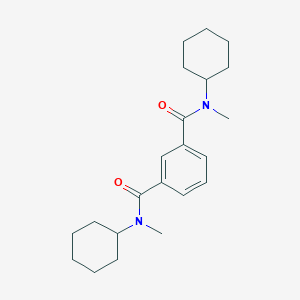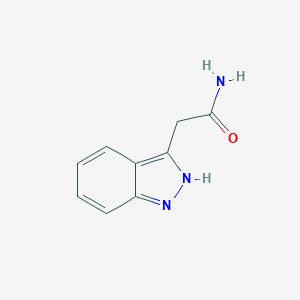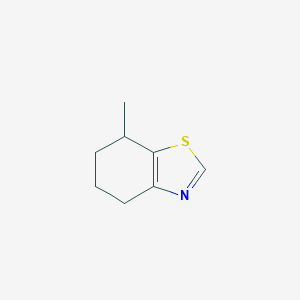
Benzothiazole, 4,5,6,7-tetrahydro-7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- (BTH) is a heterocyclic organic compound that contains a thiazole ring fused with a benzene ring. BTH is a versatile compound that has been widely used in various fields, including organic synthesis, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- is not fully understood. However, several studies have suggested that Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- exerts its pharmacological activities through the modulation of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has also been reported to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Efectos Bioquímicos Y Fisiológicos
Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has also been reported to protect against oxidative stress-induced damage by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has several advantages for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- also exhibits good solubility in various organic solvents, which makes it suitable for use in various experimental setups. However, Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has certain limitations, such as its low stability under acidic conditions and its low water solubility, which can limit its use in aqueous experimental setups.
Direcciones Futuras
The potential applications of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- in various fields are vast, and there are several future directions that can be explored. One potential area of research is the development of novel Benzothiazole, 4,5,6,7-tetrahydro-7-methyl--based compounds with improved pharmacological activities. Another area of research is the investigation of the mechanism of action of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- and its derivatives. Additionally, the use of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- in material science and catalysis can also be explored.
Conclusion:
In conclusion, Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- is a versatile compound that has been widely used in various fields, including medicinal chemistry, material science, and organic synthesis. Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- exhibits various pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. The synthesis of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- can be achieved through several methods, and it has several advantages and limitations for lab experiments. There are several future directions that can be explored in the field of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- research, and the potential applications of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- in various fields are vast.
Métodos De Síntesis
The synthesis of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- can be achieved through several methods, including the reaction of 2-aminothiophenol with methyl vinyl ketone, the reaction of 2-mercaptobenzothiazole with acrolein, and the reaction of 2-mercaptobenzothiazole with acetone. The most commonly used method is the reaction of 2-aminothiophenol with methyl vinyl ketone. This method involves the condensation of 2-aminothiophenol with methyl vinyl ketone in the presence of a base catalyst to yield Benzothiazole, 4,5,6,7-tetrahydro-7-methyl-.
Aplicaciones Científicas De Investigación
Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been reported to possess various pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has also been used as a starting material for the synthesis of various bioactive compounds, such as benzothiazole-based anticancer agents.
Propiedades
Número CAS |
104468-47-5 |
|---|---|
Nombre del producto |
Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- |
Fórmula molecular |
C8H11NS |
Peso molecular |
153.25 g/mol |
Nombre IUPAC |
7-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole |
InChI |
InChI=1S/C8H11NS/c1-6-3-2-4-7-8(6)10-5-9-7/h5-6H,2-4H2,1H3 |
Clave InChI |
AGHTUFAETQMGJD-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=C1SC=N2 |
SMILES canónico |
CC1CCCC2=C1SC=N2 |
Sinónimos |
Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



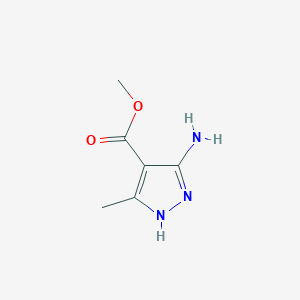
![[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate](/img/structure/B9469.png)
